S-Isopropylisothiourea hydrobromide
Overview
Description
S-Isopropylisothiourea hydrobromide: is a chemical compound with the molecular formula C₄H₁₀N₂S.HBr and a molecular weight of 199.11 g/mol . It is known for its potent inhibitory effects on nitric oxide synthase, particularly the inducible form (NOS2) . This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Isopropylisothiourea hydrobromide typically involves the reaction of isopropylamine with carbon disulfide to form isopropylisothiourea, which is then treated with hydrobromic acid to yield the hydrobromide salt . The reaction conditions generally require controlled temperatures and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: S-Isopropylisothiourea hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiourea derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isothiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted isothiourea compounds.
Scientific Research Applications
S-Isopropylisothiourea hydrobromide is widely used in scientific research due to its selective inhibition of nitric oxide synthase (NOS2). Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a tool to study reaction mechanisms involving nitric oxide.
Biology: Employed in studies to understand the role of nitric oxide in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions where nitric oxide plays a critical role, such as inflammation and neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes that require precise control of nitric oxide levels
Mechanism of Action
S-Isopropylisothiourea hydrobromide exerts its effects by selectively inhibiting the enzyme nitric oxide synthase (NOS2). This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By binding to the active site of NOS2, this compound prevents the conversion of L-arginine to nitric oxide, thereby reducing nitric oxide levels .
Comparison with Similar Compounds
- S-Methylisothiourea hydrobromide
- S-Ethylisothiourea hydrobromide
- S-Butylisothiourea hydrobromide
Comparison: S-Isopropylisothiourea hydrobromide is unique due to its specific inhibitory effects on NOS2, which distinguishes it from other isothiourea derivatives. While similar compounds also inhibit nitric oxide synthase, they may vary in their selectivity and potency. For example, S-Methylisothiourea hydrobromide is less selective for NOS2 compared to this compound .
Biological Activity
S-Isopropylisothiourea hydrobromide (S-ITU) is an organic compound classified as an isothiourea, notable for its biological activity primarily as a nitric oxide synthase (NOS) inhibitor. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, effects in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHNS
- Molecular Weight : 118.2 g/mol
- CAS Number : 4269-97-0
S-ITU is recognized for its specific inhibition of nitric oxide synthase, particularly the inducible form (iNOS), which plays a crucial role in the production of nitric oxide (NO) from L-arginine. This inhibition has significant implications for various physiological and pathological processes.
S-ITU acts primarily by inhibiting the activity of nitric oxide synthase, leading to reduced levels of NO. This mechanism is critical in conditions where excessive NO production contributes to pathological states such as inflammation and tumor progression. The inhibition of iNOS by S-ITU can modulate vascular responses and has been linked to anti-inflammatory effects.
Inhibition of Nitric Oxide Synthase
Research indicates that S-ITU is a potent inhibitor of NOS, with selectivity for the inducible form. It has been shown to effectively reduce NO production in various experimental settings:
- In vitro Studies : S-ITU demonstrated significant inhibition of NO production in cultured cells exposed to inflammatory stimuli.
- In vivo Studies : Administration of S-ITU in animal models resulted in decreased levels of plasma NO, correlating with reduced inflammatory markers.
Toxicity and Safety Profile
The safety profile of S-ITU has been evaluated through various toxicity studies. Notably:
- Acute Toxicity : In mice, the LD50 for intraperitoneal administration was found to be approximately 2.6 g/kg, indicating a relatively low acute toxicity level compared to other compounds.
- Chronic Exposure : Long-term studies have not reported significant adverse effects at therapeutic doses.
Radioprotective Effects
Recent studies have explored the radioprotective properties of S-ITU:
-
Study on Mice Exposed to Radiation :
- Mice treated with S-ITU showed improved survival rates post-exposure to gamma radiation compared to control groups.
- The effective dose range for radioprotection was identified as 60–90 mg/kg.
-
Mechanistic Insights :
- The compound's ability to modulate oxidative stress responses was highlighted as a potential mechanism for its protective effects against radiation-induced damage.
Comparative Studies with Other Isothioureas
S-ITU has been compared with other derivatives such as T1023 and T1082 in terms of efficacy and safety:
Compound | LD50 (mg/kg) | Effective Dose Range (mg/kg) | Radioprotective Activity |
---|---|---|---|
S-ITU | 2638 | 60–90 | Yes |
T1023 | 321 | 27–90 | Yes |
T1082 | 403 | 60–90 | Yes |
These comparisons indicate that while S-ITU has a higher LD50, its effective dose range for radioprotection is comparable or superior to other tested compounds.
Properties
IUPAC Name |
propan-2-yl carbamimidothioate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGVZEOMLCTKRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC(=N)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431048 | |
Record name | S-Isopropylisothiourea hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4269-97-0 | |
Record name | S-Isopropylisothiourea hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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